

Application Note: Standardization of Sodium Hydroxide with Iodic Acid

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Compound of Interest

Compound Name: *Iodic acid*

Cat. No.: *B046466*

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Introduction

Sodium hydroxide (NaOH) is a widely used reagent in research, industrial processes, and drug development. As a secondary standard, the exact concentration of a prepared NaOH solution can vary due to its hygroscopic nature and its tendency to absorb atmospheric carbon dioxide. [1][2] Therefore, accurate standardization is crucial for quantitative analysis. [3][4] **Iodic acid** (HIO₃) is an excellent primary standard for this purpose. It is a strong, monoprotic acid that is solid, stable, non-hygroscopic, and has a high molecular weight, allowing for precise weighing. [5][6][7] This protocol provides a detailed method for the accurate standardization of a sodium hydroxide solution using **iodic acid**.

Principle

The standardization is based on a neutralization reaction between the strong acid, **iodic acid**, and the strong base, sodium hydroxide. The reaction proceeds with a clear 1:1 stoichiometric ratio, as shown in the equation below:



The endpoint of the titration is visualized using phenolphthalein indicator, which changes from colorless in acidic solution to pink in a basic solution, with the color change occurring near the equivalence point of the titration. [8][9][10][11][12]

Experimental Protocol

1. Materials and Reagents

- **Iodic acid** (HIO_3), analytical reagent grade, dried at 110°C for 1-2 hours and cooled in a desiccator.
- Sodium hydroxide (NaOH) solution, approximately 0.1 M.
- Deionized (DI) water, boiled to remove dissolved CO_2 and cooled.
- Phenolphthalein indicator, 0.1% (w/v) in 95% ethanol.
- Analytical balance (readable to ± 0.0001 g).
- Volumetric flasks (100 mL and 1000 mL, Class A).
- Buret (50 mL, Class A).
- Pipet (25 mL, Class A).
- Erlenmeyer flasks (250 mL).
- Beakers.
- Magnetic stirrer and stir bars.

2. Preparation of Standard 0.1 M **Iodic Acid** Solution

- Accurately weigh approximately 1.76 g of dried **iodic acid** (HIO_3) using an analytical balance.
- Quantitatively transfer the weighed HIO_3 into a 100 mL volumetric flask.
- Add approximately 50 mL of boiled and cooled DI water to the flask and swirl gently to dissolve the solid.
- Once the solid is completely dissolved, dilute the solution to the 100 mL mark with DI water.
- Stopper the flask and invert it several times to ensure the solution is homogeneous.

- Calculate the exact molarity of the **iodic acid** solution based on the mass of HIO_3 weighed.

3. Standardization of Sodium Hydroxide Solution

- Rinse a clean 50 mL buret with two small portions of the approximately 0.1 M NaOH solution, ensuring the solution wets the entire inner surface. Discard the rinsings.
- Fill the buret with the NaOH solution, making sure to eliminate any air bubbles in the buret tip. Record the initial buret volume to the nearest 0.01 mL.
- Using a volumetric pipet, transfer 25.00 mL of the standard **iodic acid** solution into a 250 mL Erlenmeyer flask.
- Add 2-3 drops of phenolphthalein indicator to the **iodic acid** solution in the Erlenmeyer flask. The solution should be colorless.
- Place the Erlenmeyer flask on a magnetic stirrer with a stir bar and begin gentle stirring. Position the tip of the buret within the neck of the flask.
- Titrate the **iodic acid** solution with the NaOH solution from the buret. Add the NaOH solution in larger increments initially, then dropwise as the endpoint is approached. A transient pink color will appear where the NaOH is added.^[10]
- The endpoint is reached when the first faint but permanent pink color persists for at least 30 seconds throughout the entire solution.^[10]
- Record the final buret volume to the nearest 0.01 mL.
- Repeat the titration at least two more times with fresh aliquots of the **iodic acid** solution. The volumes of NaOH used should agree within ± 0.1 mL.

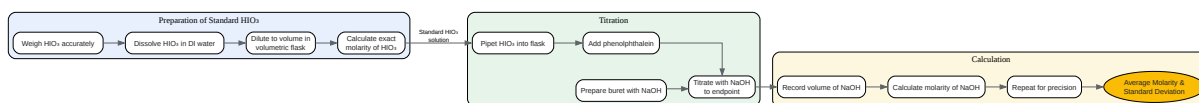
Data Presentation

Trial	Mass of HIO ₃ (g)	Molarity of HIO ₃ (mol/L)	Volume of HIO ₃ (mL)	Initial Buret Reading (mL)	Final Buret Reading (mL)	Volume of NaOH (mL)	Molarity of NaOH (mol/L)
1	25.00						
2	25.00						
3	25.00						
Average							
Standard Deviation							

Calculation of NaOH Molarity:

Molarity of NaOH (M_{NaOH}) = (Molarity of HIO₃ × Volume of HIO₃) / Volume of NaOH

Visualizations



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Caption: Workflow for the standardization of NaOH with **iodic acid**.

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